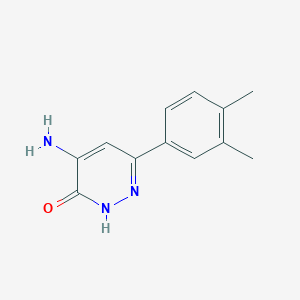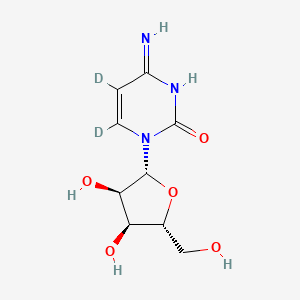
4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol
Descripción general
Descripción
4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol, also known as 4-AP, is a synthetic derivative of pyridazinone, a heterocyclic compound found in nature. It is a small molecule that has a number of important biological activities, including the ability to modulate neuronal excitability, regulate neurotransmitter release, and act as an agonist at certain receptors. 4-AP has been studied extensively in laboratory experiments and in clinical trials, and is a promising potential therapeutic agent for neurological diseases and disorders.
Aplicaciones Científicas De Investigación
4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol has been studied extensively in laboratory experiments and in clinical trials, and is a promising potential therapeutic agent for neurological diseases and disorders. It has been shown to modulate neuronal excitability, regulate neurotransmitter release, and act as an agonist at certain receptors. In laboratory experiments, this compound has been used to study the effects of neuronal excitability on neuromuscular transmission and synaptic plasticity. It has also been used to investigate the effects of anticonvulsants on seizure activity. In clinical trials, this compound has been studied as a potential treatment for Parkinson's disease, epilepsy, and depression.
Mecanismo De Acción
4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol acts as an agonist at certain receptors, including the α2δ subunit of voltage-gated calcium channels, the glycine receptor, and the NMDA receptor. It has been shown to modulate neuronal excitability by increasing the frequency and duration of action potentials, as well as by increasing the release of neurotransmitters such as glutamate and GABA. This compound also has neuroprotective effects, as it has been shown to reduce the excitotoxicity associated with glutamate receptor activation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, as well as to modulate neuronal excitability. In laboratory experiments, this compound has been used to study the effects of neuronal excitability on neuromuscular transmission and synaptic plasticity. In clinical trials, this compound has been studied as a potential treatment for Parkinson's disease, epilepsy, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol has a number of advantages for laboratory experiments. It is a small molecule, so it is easy to synthesize and can be stored for long periods of time. It is also relatively inexpensive and has been studied extensively, so there is a wealth of information available on its mechanism of action and effects. The main limitation of this compound is that it is a synthetic compound, so it is not naturally occurring and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for 4-Amino-6-(3,4-dimethylphenyl)pyridazin-3-ol research. These include further studies on the effects of this compound on neuronal excitability, neurotransmitter release, and synaptic plasticity; investigations into its potential use as a treatment for neurological diseases and disorders; and studies into its use as an agonist at certain receptors. Additionally, further research into the safety and efficacy of this compound in clinical trials is needed in order to determine its potential as a therapeutic agent.
Propiedades
IUPAC Name |
5-amino-3-(3,4-dimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-9(5-8(7)2)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZUJJYHFUSEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)
![8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1462376.png)



![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)
![5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride](/img/structure/B1462385.png)

